![molecular formula C30H36N2O4 B1669951 Deacylcortivazol CAS No. 4906-84-7](/img/structure/B1669951.png)
Deacylcortivazol
Overview
Description
Deacylcortivazol is a potent glucocorticoid with a unique structure and significant anti-leukemic cell activity. It is a modified cortisol derivative containing a phenylpyrazole group fused to the 2-3 position of the corticosteroid A ring, which eliminates the C3-keto group . This compound has shown promise as a scaffold for generating selective glucocorticoid receptor modulators .
Preparation Methods
Deacylcortivazol can be synthesized using an Ullmann-type reaction. The this compound-like backbone is modified with various pendant groups at the 1’- and 2’-positions of the pyrazole ring . This synthetic route involves the use of aliphatic and aromatic groups, with phenyl and 4-fluorophenyl substitutions exhibiting high cellular affinity for the receptor .
Chemical Reactions Analysis
Deacylcortivazol undergoes various chemical reactions, including substitution reactions. The compound’s phenylpyrazole group allows for modifications at the 1’- and 2’-positions, leading to the formation of different ligands with glucocorticoid activity . Common reagents used in these reactions include phenyl and 4-fluorophenyl groups, which enhance the compound’s cellular affinity and potency . The major products formed from these reactions are ligands with varying degrees of glucocorticoid receptor activity .
Scientific Research Applications
Mechanism of Action and Binding Affinity
DAC operates primarily through its interaction with the glucocorticoid receptor (GR). Unlike traditional glucocorticoids, DAC features a bulky phenylpyrazole group that modifies the ligand binding pocket of the GR, effectively doubling its size. This alteration allows for a more flexible interaction with various ligands, making DAC a potent agonist even in cases where other glucocorticoids fail to bind effectively. Studies have shown that DAC can be up to 40 times more potent than dexamethasone and 200 times more potent than cortisol in activating GR .
Cancer Treatment
DAC has shown promise in treating certain types of leukemia, particularly B-cell acute lymphoblastic leukemia (B-ALL). Research indicates that DAC can induce cell death in modified leukemia cells that are typically resistant to conventional glucocorticoids. In experiments involving REH cells (derived from a patient with B-ALL), DAC demonstrated significant cytotoxic activity, suggesting its potential as a therapeutic agent for resistant forms of cancer .
Anti-inflammatory Properties
As a glucocorticoid, DAC retains the anti-inflammatory properties characteristic of this class of compounds. Its ability to bind with high affinity to GR allows it to exert immunosuppressive effects, which can be beneficial in treating autoimmune diseases and inflammatory conditions. The structural modifications in DAC enhance its selective activity, potentially reducing side effects associated with non-selective glucocorticoids .
Structure-Activity Relationship (SAR)
The structure-activity relationship of DAC has been extensively studied, revealing insights into how modifications can enhance potency and specificity. The introduction of various substituents at different positions on the pyrazole ring has been shown to influence both the affinity for the GR and the overall biological activity. For instance:
- 2′-Substituted Compounds : These have exhibited greater cellular affinity and potency compared to traditional glucocorticoids.
- 1′-Substituted Compounds : Certain modifications at this position resulted in ligands with up to ten times the potency of dexamethasone .
Case Studies and Research Findings
Several studies have documented the efficacy of DAC in various experimental settings:
Mechanism of Action
Deacylcortivazol exerts its effects by binding tightly to the glucocorticoid receptor, a ligand-activated transcription factor . This binding induces the translocation of the receptor to the nucleus, where it regulates the expression of genes involved in various cellular activities . The compound’s unique structure allows it to fit into the expanded binding pocket of the glucocorticoid receptor, enhancing its potency and selectivity . This compound also exhibits two types of toxic effects on leukemic lymphoblasts: one mediated by the glucocorticoid receptor and the other independent of it .
Comparison with Similar Compounds
Deacylcortivazol is unique compared to other glucocorticoids due to its modified structure and high potency. Similar compounds include dexamethasone, a commonly used strong glucocorticoid, and other pyrazolo-steroids with anti-inflammatory activity . This compound’s phenylpyrazole group and elimination of the C3-keto group distinguish it from these compounds, allowing for greater potency and selectivity . The compound’s ability to bind tightly to the glucocorticoid receptor and its cytotoxicity to leukemia cells further highlight its uniqueness .
Biological Activity
Deacylcortivazol (DAC) is a synthetic derivative of cortisol, notable for its enhanced potency and specificity as a glucocorticoid receptor (GR) agonist. This article explores the biological activity of DAC, including its mechanism of action, structural characteristics, and implications for therapeutic use.
Structural Characteristics
DAC features a phenyl-pyrazole group fused to the 2–3 position of the corticosteroid A ring, which replaces the C3-keto group typically found in natural glucocorticoids. This modification significantly alters its binding dynamics with the GR, resulting in an expanded ligand-binding pocket that accommodates various substitutions on the pyrazole ring. This structural change is pivotal in enhancing the compound's affinity and potency compared to traditional glucocorticoids like dexamethasone (DEX) and cortisol.
Potency Comparison
Research indicates that DAC exhibits remarkable potency:
- 200-fold more potent than cortisol.
- 40-fold more potent than dexamethasone.
- Effective concentrations for DAC are reported as low as 0.1 nM , compared to 4.0 nM for DEX and 20 nM for cortisol .
DAC binds to the GR and induces a conformational change that activates transcriptional activity. This interaction leads to:
- Enhanced anti-inflammatory effects.
- Reduced transactivation compared to DEX, maintaining about 90% of DEX's anti-inflammatory potential while demonstrating a lower toxicity profile .
Case Studies and Research Findings
Several studies have highlighted DAC's efficacy in various contexts:
- Cytotoxic Activity Against Leukemia Cells :
- Resistance in Acute Leukemia :
- Pathologic GR Mutants :
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Characteristic | This compound (DAC) | Dexamethasone (DEX) | Cortisol |
---|---|---|---|
Potency (EC50) | 0.1 nM | 4.0 nM | 20 nM |
Relative Potency | 200-fold > cortisol | 40-fold > DEX | - |
Anti-inflammatory Potential | ~90% of DEX | Full | Full |
Cytotoxicity in Leukemia Cells | Yes | Yes | Yes |
Efficacy Against GR Mutants | High | Moderate | Low |
Properties
CAS No. |
4906-84-7 |
---|---|
Molecular Formula |
C30H36N2O4 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
1-[(1S,2R,13S,14S,16R,17R,18S,20S)-17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C30H36N2O4/c1-17-10-21-23-11-18(2)30(36,26(35)16-33)29(23,4)14-25(34)27(21)28(3)13-19-15-31-32(24(19)12-22(17)28)20-8-6-5-7-9-20/h5-10,12,15,18,21,23,25,27,33-34,36H,11,13-14,16H2,1-4H3/t18-,21+,23+,25+,27-,28+,29+,30+/m1/s1 |
InChI Key |
FKAINCOIINXAOK-UFVJYOHBSA-N |
SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C=C(C4=CC5=C(C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Canonical SMILES |
CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)C=NN5C6=CC=CC=C6)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11 beta,17,21-trihydroxy-6,16 alpha-dimethyl-2'-phenyl-2'H-pregna-2,4,6-trieno(3,2-c)pyrazol-20-one bimedrazole deacylcortivazol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.